molecular formula C12H26O3Si B1592364 5-Hexenyltriethoxysilane CAS No. 52034-14-7

5-Hexenyltriethoxysilane

Cat. No. B1592364
CAS RN: 52034-14-7
M. Wt: 246.42 g/mol
InChI Key: RKYSDIOEHLMYRS-UHFFFAOYSA-N
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Description

5-Hexenyltriethoxysilane is a mono-constituent substance . It is a type of organoethoxysilane and is used as a chemical intermediate .


Molecular Structure Analysis

The molecular formula of 5-Hexenyltriethoxysilane is C12H26O3Si . It contains a total of 41 bonds, including 15 non-Hydrogen bonds, 1 multiple bond, 11 rotatable bonds, and 1 double bond .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Hexenyltriethoxysilane are not available, it’s important to note that the study and understanding of chemical reactions often involve quantitative analysis methods such as titration .


Physical And Chemical Properties Analysis

5-Hexenyltriethoxysilane is a liquid . It has a molecular weight of 246.43 g/mol . Its boiling point is 252.864ºC at 760 mmHg, and it has a flash point of 106.266ºC . The density of 5-Hexenyltriethoxysilane is 0.891g/cm³ .

Scientific Research Applications

  • Polymerization Catalysts : A study describes the use of 5-hexenylsilane as a comonomer in organotitanium-mediated ethylene polymerizations. This process results in silane-terminated ethylene/5-hexenylsilane copolymers, showcasing the potential of 5-hexenylsilane derivatives in polymer chemistry (Amin & Marks, 2006).

  • Photochemistry and Thermal Stability : Research on the photochemistry of related hexen compounds, such as 5-hexen-2-one, highlights the stability of these compounds under various conditions. This could provide insights into the stability and reactivity of 5-Hexenyltriethoxysilane under similar conditions (Srinivasan, 1960).

  • Synthesis of Novel Compounds : In the field of medicinal chemistry, the synthesis of various compounds, such as 5-Deoxy-5-phenylphosphino-D-glucopyranoses, involves processes that could be relevant to the synthesis and manipulation of 5-Hexenyltriethoxysilane derivatives (Hanaya et al., 1991).

  • Catalytic Activity in Polymerization : A study on the synthesis of hexenyl aryl tellurides and their catalytic activity in olefin polymerization with platinum complexes may offer insights into the potential catalytic roles of 5-Hexenyltriethoxysilane in similar reactions (Al-Rubaie & Al-Khazragie, 2020).

Safety And Hazards

5-Hexenyltriethoxysilane is classified as a combustible liquid and can cause serious eye irritation . It’s important to wear protective gloves, clothing, and eye protection when handling this substance . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, seek medical advice .

Future Directions

While specific future directions for 5-Hexenyltriethoxysilane are not available, it’s worth noting that the compound’s use as a chemical intermediate could lead to its application in the synthesis of various other compounds .

properties

IUPAC Name

triethoxy(hex-5-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h5H,1,6-12H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYSDIOEHLMYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCC=C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313200
Record name 5-Hexenyltriethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexenyltriethoxysilane

CAS RN

52034-14-7
Record name 5-Hexenyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52034-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexenyltriethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silane, triethoxy-5-hexen-1-yl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Sunada, K Takenaka, T Shiomi - Journal of applied polymer …, 2005 - Wiley Online Library
Triethoxysilyl‐modified polychloroprene (CR) latex was synthesized by the emulsion copolymerization of 2‐(3‐triethoxysilylpropyl)‐1,3‐butadiene with chloroprene. This latex was …
Number of citations: 25 onlinelibrary.wiley.com
砂田潔, 竹下宏樹, 宮正光, 中村僚, 竹中克彦… - 日本ゴム協会 …, 2003 - jstage.jst.go.jp
Triethoxysilyl modified styrene-butadiene rubber latex was synthesized by the emulsion copolymerization of 2-(3-triethoxysilylpropyl)-1, 3-butadiene with styrene and 1, 3-butadiene. …
Number of citations: 2 www.jstage.jst.go.jp
竹中克彦, 竹下宏樹, 塩見友雄… - 高分子学会予稿集第51 回高 …, 2002 - jstage.jst.go.jp
Silica-filled SBR was prepared by sol-gel reaction of tetraethoxysilane in a latex blends of SBR latex and styrene-butadiene-4-methylene-5-hexenyltriethoxysilanecopolymer. The …
Number of citations: 0 www.jstage.jst.go.jp
E Kurahashi - 2020 - dspace.jaist.ac.jp
… Vinylmethyldimethoxysilane (VMDMS), (7-octen-1-yl)trimethoxysilane (OTMS), vinyltriethoxysilane (VTES), allyltriethoxysilane (ATES), and 5-hexenyltriethoxysilane (HTES) were used …
Number of citations: 5 dspace.jaist.ac.jp

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